molecular formula C12H14O3 B8724863 Ethyl 2-methoxycinnamate

Ethyl 2-methoxycinnamate

Cat. No. B8724863
M. Wt: 206.24 g/mol
InChI Key: ATAFSLBAINHGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556864

Procedure details

A solution of 980 mg of ethyl 2-methoxycinnamate in 15 ml of tetrahydrofuran was added dropwise to a dispersion of 290 mg of lithium aluminum hydride and 10 ml of tetrahydrofuran, whilst ice-cooling. After the addition was complete, the reaction mixture was stirred at room temperature for 1.5 hours, and then sufficient sodium sulfate decahydrate was slowly added, whilst ice-cooling, to the mixture in order to decompose any excess of the hydride. Insoluble materials were filtered off, and the filtrate was concentrated by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 3:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 640 mg of 3-(2-methoxyphenyl)propanol as a colorless oil.
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[CH:5]=[CH:6][C:7](OCC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[H-]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[CH2:5][CH2:6][CH2:7][OH:8] |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
980 mg
Type
reactant
Smiles
COC1=C(C=CC(=O)OCC)C=CC=C1
Name
Quantity
290 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling, to the mixture in order
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.